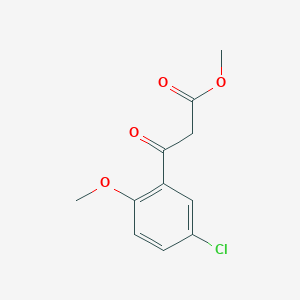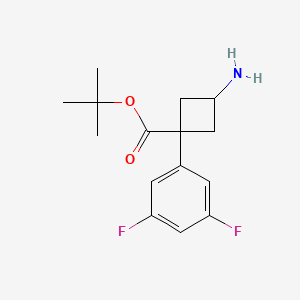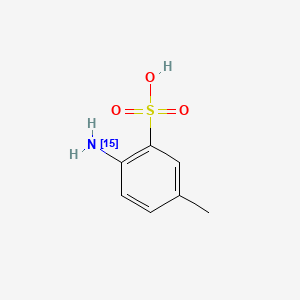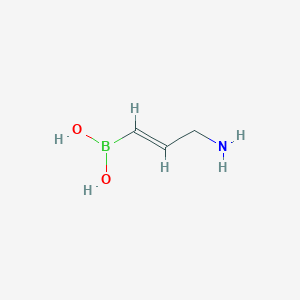![molecular formula C8H13NO2 B15296461 3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
3-Azabicyclo[3.2.1]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.2.1]octane-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This bicyclic structure is notable for its rigidity and the presence of a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octane-2-carboxylic acid typically involves the construction of the bicyclic framework followed by functionalization. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations .
Industrial Production Methods: Industrial production methods often rely on scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and the use of protecting groups to facilitate the synthesis of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azabicyclo[3.2.1]octane-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Azabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a valuable scaffold in drug discovery, particularly for the development of central nervous system (CNS) agents.
Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. This compound can modulate the activity of enzymes and receptors, making it a potent pharmacophore in medicinal chemistry .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features but different reactivity and applications.
8-Azabicyclo[3.2.1]octane: Shares the bicyclic framework but differs in the position of the nitrogen atom, leading to distinct chemical properties.
Uniqueness: 3-Azabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts unique reactivity and biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-6-2-1-5(3-6)4-9-7/h5-7,9H,1-4H2,(H,10,11) |
Clé InChI |
LCQPGUJJGFMUNL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CNC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)


![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)

![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)


![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
